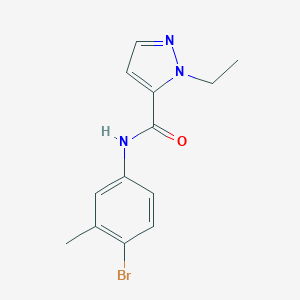
N-(4-bromo-3-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide, also known as BML-210, is a pyrazole-based compound that has been studied extensively for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, making it an exciting area of research.
Wirkmechanismus
The mechanism of action of N-(4-bromo-3-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves the inhibition of various enzymes and signaling pathways involved in inflammation and cancer progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It also inhibits the activity of various kinases involved in cancer progression, including Akt and ERK.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and reduce the expression of COX-2. It also induces apoptosis in cancer cells and reduces the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-3-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has several advantages and limitations for lab experiments. One advantage is its relatively low toxicity, making it suitable for in vitro and in vivo studies. It is also easily synthesized and purified, making it readily available for research purposes. However, one limitation is its poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of N-(4-bromo-3-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide. One direction is the development of more potent analogs of this compound with improved solubility and pharmacokinetic properties. Another direction is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(4-bromo-3-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves the reaction of 4-bromo-3-methylbenzoic acid with ethyl hydrazinecarboxylate, followed by cyclization of the resulting intermediate. This reaction produces N-(4-bromo-3-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide, which can be purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been studied extensively for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer progression, making it a promising candidate for drug development.
Eigenschaften
Molekularformel |
C13H14BrN3O |
|---|---|
Molekulargewicht |
308.17 g/mol |
IUPAC-Name |
N-(4-bromo-3-methylphenyl)-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14BrN3O/c1-3-17-12(6-7-15-17)13(18)16-10-4-5-11(14)9(2)8-10/h4-8H,3H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
AESZSCIZSWYAAO-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC(=C(C=C2)Br)C |
Kanonische SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC(=C(C=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B280356.png)

![5-{methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}-5-oxopentanoic acid](/img/structure/B280360.png)


![1,3-dimethyl-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]pyrazole-4-carboxamide](/img/structure/B280365.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide](/img/structure/B280373.png)


![2-(1-adamantyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B280376.png)
